B1577720 Brevinin-2-RA22 antimicrobial peptide

Brevinin-2-RA22 antimicrobial peptide

Cat. No.: B1577720
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2-RA22 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, which is predominantly isolated from frog skin secretions. Members of this family are characterized by a conserved N-terminal "Rana box" domain (Cys-Lys-Xaa-Xaa-Cys) and a C-terminal amphipathic α-helical structure . These peptides exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even multidrug-resistant (MDR) pathogens like Acinetobacter baumannii . Brevinin-2-RA22, like its homologs, disrupts microbial membranes through electrostatic interactions with anionic phospholipids, leading to pore formation and cell lysis .

Properties

bioactivity

Antimicrobial

sequence

GLLDTLKNMATNAAKGAGVSVLKALSCKLFKTC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Features

The Brevinin-2 family exhibits significant structural diversity, which correlates with variations in antimicrobial efficacy, selectivity, and toxicity. Below is a comparative overview of key peptides:

Peptide Source Key Structural Features Antimicrobial Activity (MIC Range, μM) Hemolytic Activity (LC50, μM) Key Modifications
Brevinin-2-RA22 Rana ridibunda 25 aa, Rana box, C-terminal α-helix 1.5–12.5 (Gram± bacteria, fungi) 200–400 N/A (Native peptide)
Brevinin-2GUb Hylarana guentheri Rana box, α-helix in 50% TFE 3–25 (Gram± bacteria) >500 N/A (Native peptide)
B2RP (Asp4→Lys) Lithobates septentrionalis Substitution at position 4 enhances cationicity 6–12.5 (Gram± bacteria, C. albicans) ~95 Asp→Lys substitution
Brevinin-2R Analogs Synthetic Cyclized or D-amino acid substitutions 6–50 (Gram± bacteria) >400 Cyclization, D-amino acids
Esculentin-1 Rana esculenta Longer α-helix, no Rana box 0.5–5 (Gram± bacteria) >300 N/A (Native peptide)

Key Findings from Comparative Studies

Antimicrobial Efficacy
  • Brevinin-2-RA22 and Brevinin-2GUb demonstrate comparable potency against Gram-negative bacteria (e.g., E. coli, MIC = 3–6 μM) but differ in antifungal activity. Brevinin-2-RA22 shows stronger inhibition of Candida albicans (MIC = 12.5 μM) compared to Brevinin-2GUb (MIC = 25 μM) .
  • The B2RP analog (Asp4→Lys) exhibits a fourfold increase in potency against E. coli (MIC = 6 μM) compared to the native peptide (MIC = 24 μM), highlighting the role of cationicity in enhancing membrane interaction .
  • Cyclized Brevinin-2R analogs retain 60% antimicrobial activity after protease exposure, compared to 20% for the native peptide, emphasizing the importance of structural stability .
Hemolytic Activity
  • Brevinin-2-RA22 displays moderate hemolysis (LC50 = 200–400 μM), whereas Brevinin-2GUb and cyclized analogs show negligible hemolysis (LC50 > 400 μM), suggesting that structural rigidity or reduced hydrophobicity mitigates toxicity .
  • Esculentin-1, despite lacking the Rana box, exhibits lower hemolytic activity (LC50 > 300 μM) than Brevinin-2-RA22, indicating that extended α-helical domains may enhance selectivity .
Mechanistic Insights
  • Brevinin-2 peptides primarily target bacterial membranes via electrostatic interactions, but their efficacy against MDR pathogens like A. baumannii also involves intracellular mechanisms, such as inhibition of protein synthesis .
  • Peptides with higher amphipathicity (e.g., Brevinin-2-RA22) exhibit stronger membrane disruption but increased hemolysis, while modifications like cyclization or D-amino acid substitution reduce off-target toxicity without compromising antimicrobial activity .

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